molecular formula C12H16N2O B1488831 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine CAS No. 2098081-58-2

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine

Cat. No.: B1488831
CAS No.: 2098081-58-2
M. Wt: 204.27 g/mol
InChI Key: IGTOKZHXNPYDMC-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds consisting of fused benzene and furan rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine typically involves multiple steps, starting with the construction of the benzofuran core followed by the introduction of the pyrrolidin-3-amine moiety. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of benzofuran derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reduction and Cyclization: The intermediate compounds are often reduced using hydrogenation techniques and subsequently cyclized to form the pyrrolidin-3-amine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.

  • Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) under pressure.

  • Substitution: Halides, tosylates, and mesylates as leaving groups.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted benzofurans or pyrrolidines.

Scientific Research Applications

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • 5-DBFPV (5-dihydrobenzofuran-5-yl)pyrovalerone

  • 5-MAPDB (5-methylaminopropyl)benzofuran

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-7-14-6-10(11)8-1-2-12-9(5-8)3-4-15-12/h1-2,5,10-11,14H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOKZHXNPYDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3CNCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Reactant of Route 2
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Reactant of Route 3
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Reactant of Route 4
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Reactant of Route 5
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Reactant of Route 6
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine

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